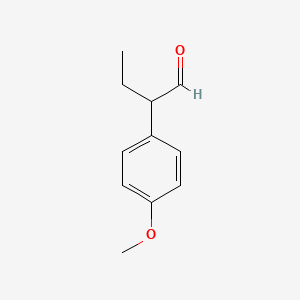

2-(4-Methoxyphenyl)butanal

CAS No.: 50838-58-9

Cat. No.: VC4186441

Molecular Formula: C11H14O2

Molecular Weight: 178.231

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50838-58-9 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.231 |

| IUPAC Name | 2-(4-methoxyphenyl)butanal |

| Standard InChI | InChI=1S/C11H14O2/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-9H,3H2,1-2H3 |

| Standard InChI Key | GPULQHOSWTWAIQ-UHFFFAOYSA-N |

| SMILES | CCC(C=O)C1=CC=C(C=C1)OC |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 2-(4-Methoxyphenyl)butanal is C₁₁H₁₄O₂, with a molar mass of 178.23 g/mol . Its structure comprises a four-carbon aldehyde chain (butanal) attached to a 4-methoxyphenyl ring. Key structural identifiers include:

The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron-donating effects, influencing the compound's reactivity in electrophilic substitutions and nucleophilic additions.

Spectroscopic Data

-

13C NMR (Bruker AM-270): Peaks at δ 157.67 (carbonyl), 138.38 (aromatic carbons), and 55.90 (methoxy carbon) .

-

IR (Bruker IFS 85): Strong absorption at 1728 cm⁻¹ (C=O stretch) and 3278 cm⁻¹ (NH stretch in related hydrazine derivatives) .

Synthesis and Reactivity

Synthetic Routes

2-(4-Methoxyphenyl)butanal can be synthesized via:

-

Aldol Condensation: Reaction of 4-methoxybenzaldehyde with butyraldehyde under basic conditions.

-

Ru-Catalyzed Hydrogenation: Asymmetric hydrogenation of racemic aldehydes using Ru catalysts, as demonstrated for structurally similar compounds .

-

Oxidation of Alcohols: Oxidation of 2-(4-methoxyphenyl)butanol using Jones reagent (CrO₃/H₂SO₄) .

Key Reactions

-

Nucleophilic Addition: The aldehyde group reacts with Grignard reagents to form secondary alcohols.

-

Oxidation: Converts to 2-(4-methoxyphenyl)butanoic acid under strong oxidizing conditions .

-

Reduction: Catalytic hydrogenation yields 2-(4-methoxyphenyl)butanol .

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 152–153 °C (15 mmHg) | |

| Density | 1.046 g/mL at 25 °C | |

| Refractive Index | 1.519 (n²⁰/D) | |

| Solubility | Miscible in organic solvents |

The compound exhibits limited water solubility due to its hydrophobic aromatic moiety but dissolves readily in acetone, ethanol, and dichloromethane .

Applications in Research and Industry

Pharmaceutical Intermediates

2-(4-Methoxyphenyl)butanal serves as a precursor in synthesizing:

-

Vanillylacetone Derivatives: Used in anti-inflammatory and antioxidant agents .

-

Chiral Alcohols: Via asymmetric hydrogenation for enantioselective drug synthesis .

Fragrance and Flavor Industry

Related compounds like anisylacetone (4-(4-methoxyphenyl)-2-butanone) are employed in perfumery, suggesting potential applications for 2-(4-Methoxyphenyl)butanal in aroma chemistry .

Comparative Analysis of Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 4-Methoxybenzaldehyde | C₈H₈O₂ | Shorter chain, no branching |

| 4-Methoxycinnamaldehyde | C₁₀H₁₀O₂ | Conjugated double bond |

| Anisylacetone | C₁₁H₁₄O₂ | Ketone instead of aldehyde |

The aldehyde functionality in 2-(4-Methoxyphenyl)butanal distinguishes it from ketone-based analogs, enabling unique reactivity in condensation reactions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume